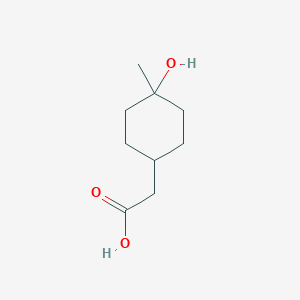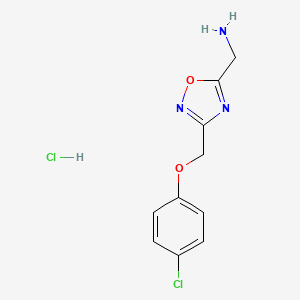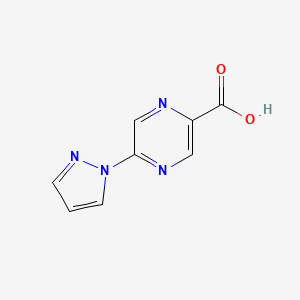
5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N4O2 . It has a molecular weight of 190.16 g/mol . The IUPAC name for this compound is 5-pyrazol-1-ylpyrazine-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid, is often accomplished via the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C8H6N4O2/c13-8(14)6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H,(H,13,14) . The Canonical SMILES string is C1=CN(N=C1)C2=NC=C(N=C2)C(=O)O .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 80.9 Ų and a complexity of 223 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
- Structural, Spectral, and Theoretical Investigations :5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been the subject of structural and spectral studies, combining experimental and theoretical approaches. The research emphasized characterizing the compound through various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction, and correlating these findings with density functional theory calculations. The studies provide detailed insights into the molecular structure and properties of pyrazole-4-carboxylic acid derivatives (S. Viveka et al., 2016).
Chemical Synthesis and Reactions
Synthesis of Biological-Based Nano Organo Solid Acids :Novel mild and biologically based nano organocatalysts, like 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, have been developed and characterized. These compounds have shown potential in various synthesis reactions under mild and solvent-free conditions, indicating the versatility and industrial potential of pyrazole-based compounds (M. Zolfigol et al., 2015).
Synthesis of Pyrazinecarboxamides and Biological Evaluation :A series of amides were synthesized from the chlorides of substituted pyrazine-2-carboxylic acids, which were then evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This highlights the potential biomedical applications of pyrazinecarboxamide derivatives in addressing various health-related issues (M. Doležal et al., 2006).
Coordination Chemistry and Material Science
- Coordination and Topology Versatility of Metal-Organic Frameworks :The study explored the coordination behavior of azaarylpyrazole carboxylic acids, specifically focusing on their interaction with cadmium iodide. The resulting metal-organic frameworks exhibited unique two-dimensional structures with potential applications in material science, highlighting the structural diversity and potential functional applications of pyrazole carboxylic acid derivatives (Lu-Fang Liu et al., 2013).
Eigenschaften
IUPAC Name |
5-pyrazol-1-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHABWDDTUCPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)



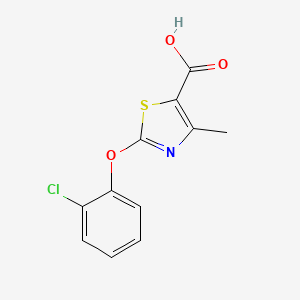
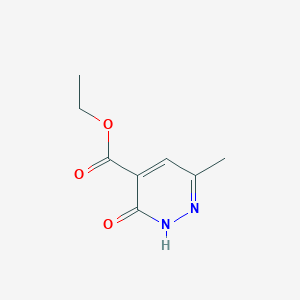
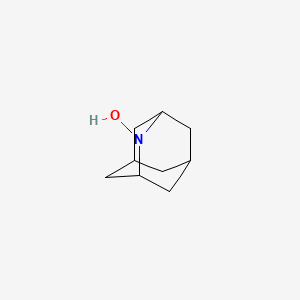
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)
